1-methyl-3-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one
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Overview
Description
1-methyl-3-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one is a synthetic organic compound that features a triazole ring, an azetidine ring, and a pyridinone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Mechanism of Action
Target of Action
The primary targets of the compound “1-methyl-3-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one” are currently unknown. This compound is structurally related to the triazole class of compounds, which are known to interact with a variety of enzymes and receptors in biological systems . .
Mode of Action
Triazole compounds, in general, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . The specific interactions of this compound with its targets, and the resulting changes, are subjects of ongoing research.
Biochemical Pathways
Triazole compounds are known to influence a variety of biochemical pathways due to their ability to bind to different enzymes and receptors . The specific pathways affected by this compound would depend on its specific targets, which are currently unknown.
Pharmacokinetics
The compound is soluble in methanol , which suggests it may have good bioavailability.
Result of Action
Given its structural similarity to other triazole compounds, it may have a range of potential effects depending on its specific targets
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.
Azetidine Ring Formation: This might involve cyclization reactions starting from appropriate precursors.
Coupling Reactions: The triazole and azetidine intermediates can be coupled with a pyridinone derivative under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the triazole or pyridinone rings.
Reduction: Reduction reactions could target the carbonyl group or other functional groups.
Substitution: Various substitution reactions could occur, especially on the pyridinone ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound might serve as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Protein Binding: Studies on its binding affinity to various proteins.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Antimicrobial Activity: Potential use in developing antimicrobial agents.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-1,2,3-Triazol-4-yl)azetidine-1-carbonyl)-1-methylpyridin-2(1H)-one
- 3-(3-(1H-1,2,3-Triazol-1-yl)azetidine-1-carbonyl)-1-methylpyridin-2(1H)-one
Uniqueness
- Structural Features : The specific arrangement of the triazole, azetidine, and pyridinone rings.
- Biological Activity : Unique interactions with biological targets compared to similar compounds.
Properties
IUPAC Name |
1-methyl-3-[3-(triazol-2-yl)azetidine-1-carbonyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c1-15-6-2-3-10(11(15)18)12(19)16-7-9(8-16)17-13-4-5-14-17/h2-6,9H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCNNVNGNHXQPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CC(C2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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